

Alternate names such as 4,5-Methylenedioxy-2-nitrobenzyl alcohol.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Nitropiperonyl alcohol*

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An In-depth Technical Guide to 4,5-Methylenedioxy-2-nitrobenzyl Alcohol: Synthesis, Mechanism, and Applications as a Photolabile Protecting Group

Introduction: Mastering Spatiotemporal Control with Light

In the intricate fields of drug development, proteomics, and synthetic chemistry, the ability to control reactions with precision in both time and space is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are a cornerstone technology that provides this control.^{[1][2]} By using light as a traceless reagent, researchers can initiate chemical reactions or release bioactive molecules on demand, offering a level of finesse that traditional chemical reagents cannot match.^[1]

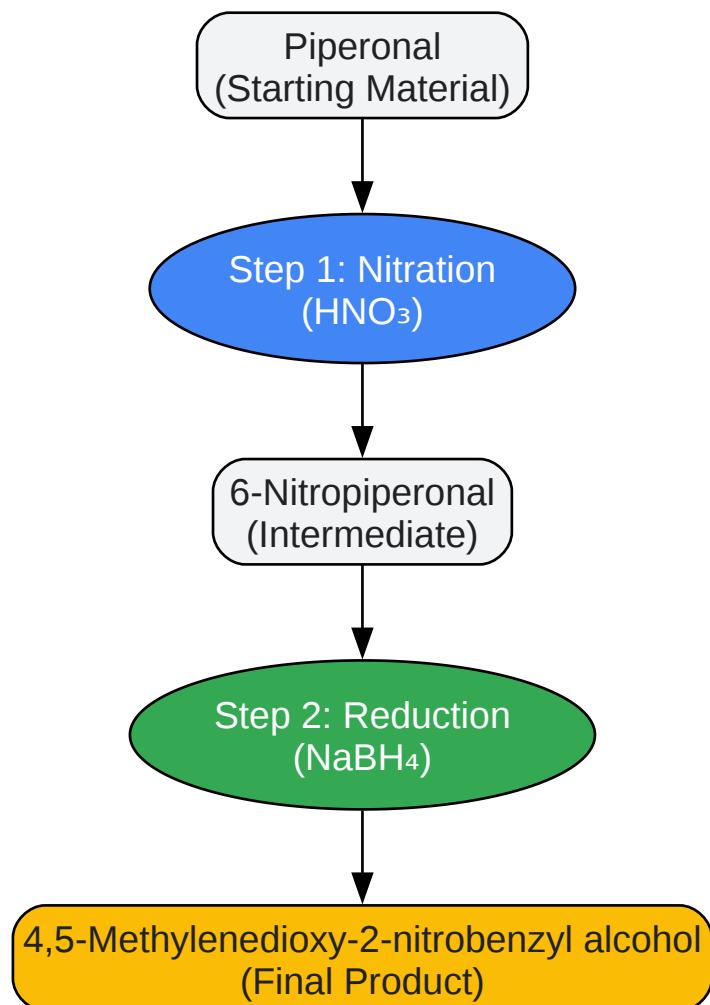
This guide focuses on a specific and highly valuable member of the ortho-nitrobenzyl class of PPGs: 4,5-Methylenedioxy-2-nitrobenzyl alcohol (CAS 15341-08-9). Also known by its synonyms, **6-Nitropiperonyl alcohol** and (6-Nitro-1,3-benzodioxol-5-yl)methanol, this compound offers a unique structural motif that modulates the photophysical properties of the parent 2-nitrobenzyl chromophore.^[3] Its structure is closely related to the widely used 6-nitroveratryl (NV) group, which features two methoxy substituents instead of the methylenedioxy ring.^[4] This structural feature influences the absorption wavelength and photochemical behavior, making it a distinct tool in the PPG arsenal.^[5]

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying principles—the causality behind experimental choices. This guide is structured to provide researchers with both the theoretical foundation and the practical, field-proven methodologies required to successfully synthesize and deploy this versatile photocaging agent.

Synthesis of 4,5-Methylenedioxy-2-nitrobenzyl alcohol

The most direct and reliable synthesis of 4,5-Methylenedioxy-2-nitrobenzyl alcohol begins with the commercially available and inexpensive starting material, piperonal (also known as heliotropin). The synthesis is a two-step process: electrophilic nitration of the aromatic ring followed by selective reduction of the aldehyde.

Synthetic Workflow Diagram



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Caption: Two-step synthesis of 4,5-Methylenedioxy-2-nitrobenzyl alcohol.

Experimental Protocol: Synthesis

Part 1: Nitration of Piperonal to 6-Nitropiperonal

This step introduces the critical nitro group ortho to the eventual benzylic alcohol. The methylenedioxy group is an activating group, directing electrophilic substitution to the adjacent positions. Concentrated nitric acid is a potent nitrating agent, and its use requires careful temperature control to prevent over-nitration or side reactions.

- Materials: Piperonal, Concentrated Nitric Acid (70%), Ice, Saturated Sodium Bicarbonate (NaHCO_3) solution, Distilled Water.

- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, suspend Piperonal (1.0 eq) in concentrated nitric acid (approx. 5 mL per 1 g of piperonal).[6]
- Maintain vigorous stirring at room temperature. The suspension will immediately turn yellow.
- Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 15-20 minutes, indicated by the consumption of the starting material.[6]
- Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
- Filter the yellow solid using a Büchner funnel.
- Wash the solid sequentially with a saturated NaHCO_3 solution (to neutralize excess acid) and then with cold distilled water until the filtrate is neutral (pH ~7).[6]
- Dry the resulting yellow solid, 6-Nitropiperonal, under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Part 2: Reduction of 6-Nitropiperonal to 4,5-Methylenedioxy-2-nitrobenzyl alcohol

This step selectively reduces the aldehyde to a primary alcohol. Sodium borohydride (NaBH_4) is the reagent of choice due to its mildness and high selectivity for aldehydes and ketones over other functional groups like nitro groups.

- Materials: 6-Nitropiperonal, Methanol, Sodium Borohydride (NaBH_4), 1 M Hydrochloric Acid (HCl), Ethyl Acetate, Saturated Sodium Chloride (brine) solution, Anhydrous Magnesium Sulfate (MgSO_4).
- Procedure:
 - Dissolve 6-Nitropiperonal (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

- Slowly add NaBH_4 (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. The addition is exothermic.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- Self-Validation: Monitor the reaction by TLC. The disappearance of the aldehyde spot and the appearance of a new, more polar alcohol spot indicates completion.
- Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
- Combine the organic extracts and wash with brine, then dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography on silica gel to obtain 4,5-Methylenedioxy-2-nitrobenzyl alcohol as a yellow solid.[\[3\]](#)

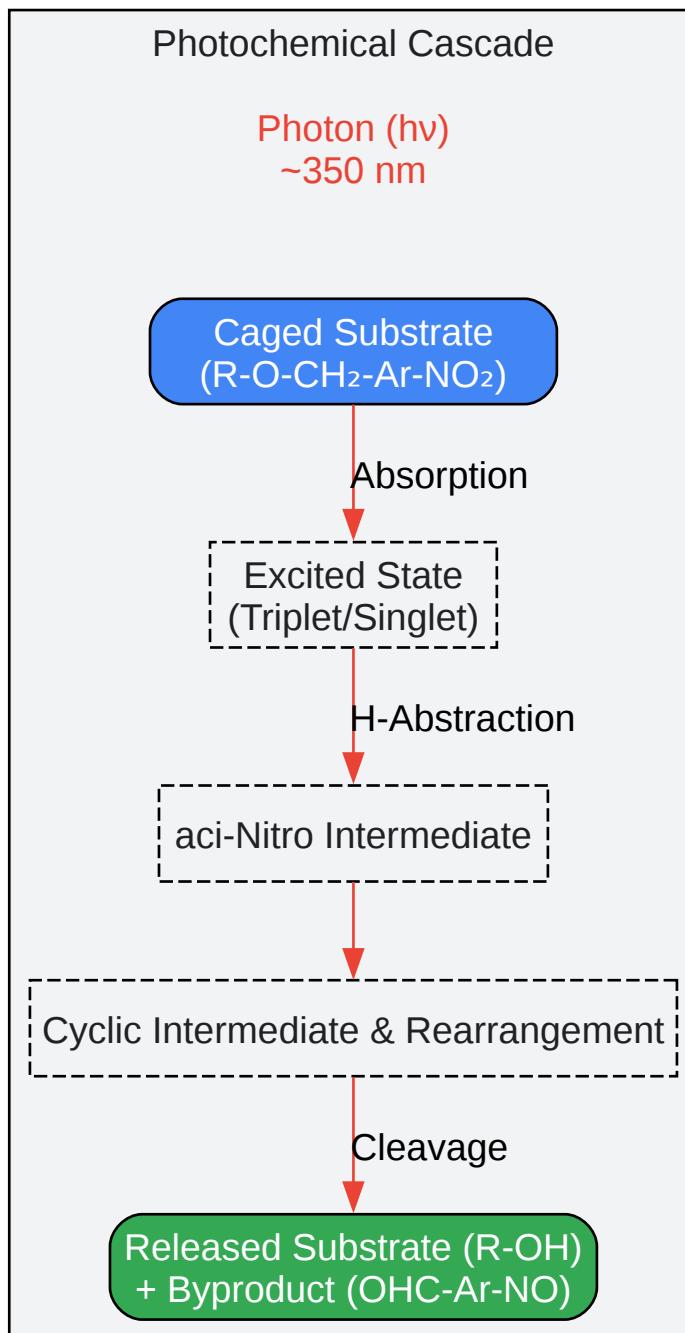
Mechanism of Photocleavage: A Light-Induced Intramolecular Redox Reaction

The functionality of all 2-nitrobenzyl-based PPGs hinges on a well-established intramolecular redox process initiated by UV light.[\[7\]](#) Understanding this mechanism is crucial for optimizing irradiation conditions and predicting reaction outcomes.

Upon absorption of a photon (typically in the 300-400 nm range), the 2-nitrobenzyl moiety is promoted to an excited state.[\[1\]](#)[\[8\]](#) This triggers an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the excited nitro group.[\[7\]](#)[\[8\]](#) This key step forms a transient species known as an aci-nitro intermediate.[\[5\]](#)[\[9\]](#) This intermediate is unstable and rapidly rearranges through a series of steps, ultimately leading to the cleavage of the

benzylic C-O bond. This releases the protected molecule (the "caged" substrate) and generates 4,5-methylenedioxy-2-nitrosobenzaldehyde as an inert byproduct.[7][10]

Photocleavage Signaling Pathway Diagram



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Caption: Mechanism of photocleavage for 2-nitrobenzyl-based protecting groups.

The methylenedioxy group tends to shift the absorption maximum to a longer wavelength (a bathochromic shift) compared to the unsubstituted 2-nitrobenzyl group, which can be advantageous for minimizing photodamage in biological systems.[\[5\]](#)[\[11\]](#)

Physicochemical and Photometric Data

For effective experimental design, a clear understanding of the compound's properties is essential.

Property	Value	Source
IUPAC Name	(6-nitro-1,3-benzodioxol-5-yl)methanol	[3]
Synonyms	6-Nitropiperonyl alcohol, 4,5-Methylenedioxy-2-nitrobenzyl alcohol	[3]
CAS Number	15341-08-9	[3] [12]
Molecular Formula	C ₈ H ₇ NO ₅	[3]
Molecular Weight	197.14 g/mol	[3]
Appearance	Yellow powder or crystal	[3]
Typical Excitation λ	>300 nm, typically ~350-365 nm	[1] [8]
Quantum Yield (Φ)	Varies; related nitroveratryl derivatives range from 0.01 to 0.19	[4] [13] [14]

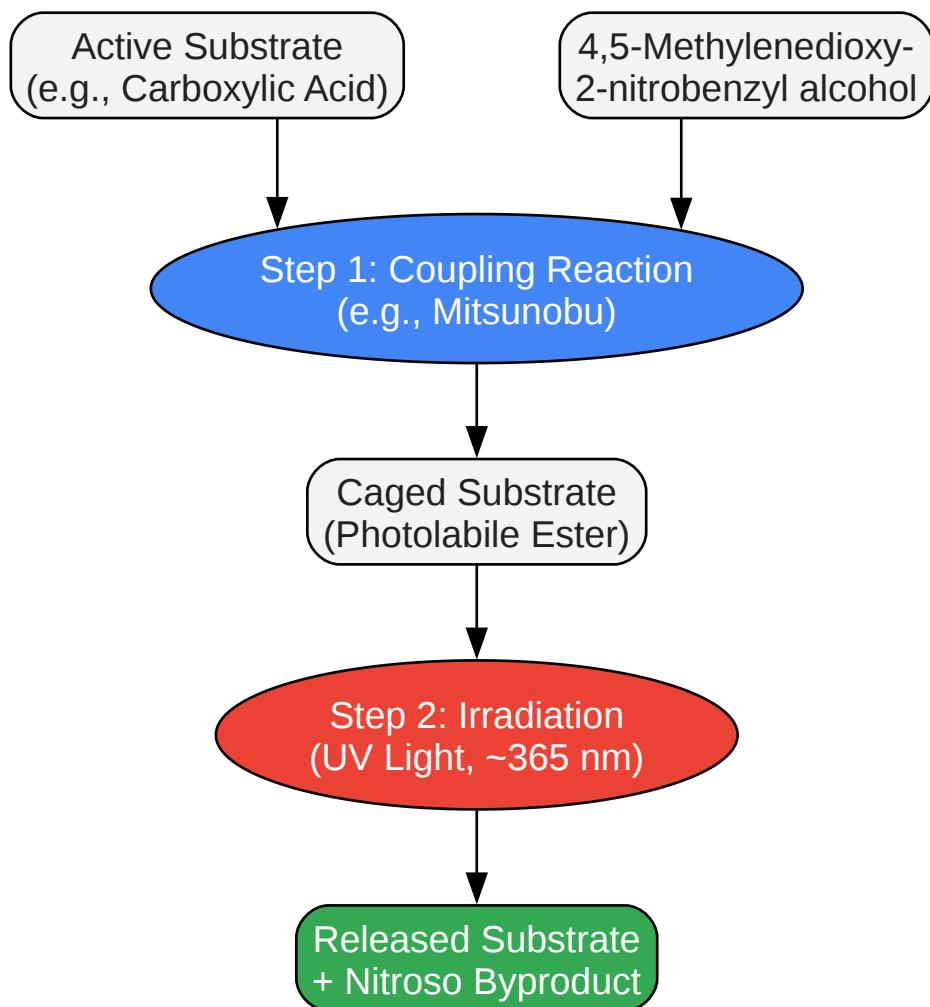
Applications in Research and Development

The utility of 4,5-Methylenedioxy-2-nitrobenzyl alcohol lies in its ability to be attached to a wide variety of functional groups, rendering them inactive until a pulse of light restores their function.

Core Applications:

- Photocaging Bioactive Molecules: Small molecules, neurotransmitters, and second messengers can be caged to study complex signaling pathways in cells with high spatiotemporal resolution.[2][15]
- Solid-Phase Peptide Synthesis: The corresponding chloroformate (NVOC-Cl) is used to protect amine groups on amino acids. This allows for the sequential addition of amino acids, with deprotection achieved using light instead of harsh chemicals like piperidine or TFA, enabling an entirely neutral synthesis process.[16]
- Light-Directed Oligonucleotide Synthesis: Protecting groups on nucleobases can be selectively removed with light, enabling the synthesis of custom DNA or RNA microarrays.[8]
- Controlled Drug Delivery: Active pharmaceutical ingredients (APIs) can be caged to create prodrugs that are only activated at a specific site of disease (e.g., a tumor) upon targeted irradiation, minimizing systemic toxicity.[17]
- Surface Modification: Surfaces can be functionalized with caged molecules, allowing light to be used to pattern the surface chemistry for applications in materials science and cell biology.[1]

General Workflow: Caging and Photorelease



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Caption: General workflow for caging a substrate and its subsequent photorelease.

Experimental Protocol: Caging a Carboxylic Acid via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for forming esters from primary alcohols and carboxylic acids under mild, neutral conditions. It is an ideal choice for caging sensitive substrates.

- Rationale:** This protocol is chosen for its high efficiency and compatibility with a wide range of functional groups. The reaction proceeds with inversion of stereochemistry at the alcohol carbon, though this is not relevant for this achiral PPG.

- Materials: Carboxylic acid substrate (1.0 eq), 4,5-Methylenedioxy-2-nitrobenzyl alcohol (1.2 eq), Triphenylphosphine (PPh_3 , 1.5 eq), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), Anhydrous Tetrahydrofuran (THF).
- Procedure:
 - In an oven-dried, nitrogen-flushed flask, dissolve the carboxylic acid, 4,5-Methylenedioxy-2-nitrobenzyl alcohol, and PPh_3 in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Add the DEAD or DIAD solution dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is typically observed.[18]
 - Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
 - Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the higher R_f ester product.
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide and reduced diazodicarboxylate byproducts are typically more polar and can be separated from the desired caged ester.
 - Final Validation: Characterize the purified product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Conclusion: A Versatile Tool for Light-Mediated Chemistry

4,5-Methylenedioxy-2-nitrobenzyl alcohol is more than just another chemical reagent; it is an enabling tool for sophisticated experimental design. By providing a robust method for caging a vast array of chemical functionalities, it empowers researchers to ask and answer complex questions in biology, medicine, and materials science. Its synthesis is straightforward, and its mechanism of action is well-understood, making it an accessible yet powerful component of the

modern chemist's toolkit. The protocols and principles outlined in this guide provide a self-validating framework for the successful application of this versatile photolabile protecting group.

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References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy 6-Nitropiperonyl alcohol | 15341-08-9 [smolecule.com]
- 13. Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]

- 17. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Alternate names such as 4,5-Methylenedioxy-2-nitrobenzyl alcohol.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097566#alternate-names-such-as-4-5-methylenedioxy-2-nitrobenzyl-alcohol]

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